HSD Inhibitor 23 Demonstrates 11β-HSD1 Target Specificity Distinct from 17β-HSD Family Inhibitors
HSD Inhibitor 23 is characterized as a selective inhibitor of 11β-HSD (11β-hydroxysteroid dehydrogenase) . This target specificity contrasts with inhibitors directed at the 17β-HSD enzyme family, such as 17β-HSD10-IN-3, which inhibits 17β-HSD10 with an IC₅₀ of 5.59 µM but shows no detectable activity at 11β-HSD1 . Similarly, HSD17B13-IN-23 targets 17β-HSD13 with IC₅₀ values of <0.1 µM and <1 µM for estradiol and leukotriene B3, respectively, representing a mechanistically distinct pathway from 11β-HSD1 inhibition [1].
| Evidence Dimension | Target enzyme specificity |
|---|---|
| Target Compound Data | 11β-HSD (11β-hydroxysteroid dehydrogenase) inhibitor |
| Comparator Or Baseline | 17β-HSD10-IN-3: 17β-HSD10 inhibitor (IC₅₀ = 5.59 µM); HSD17B13-IN-23: 17β-HSD13 inhibitor (IC₅₀ <0.1 µM for estradiol, <1 µM for leukotriene B3) |
| Quantified Difference | Targets entirely distinct enzyme families (11β-HSD vs. 17β-HSD) with different substrate specificities and physiological roles |
| Conditions | Vendor-reported target characterization; direct comparative IC₅₀ values across isoforms not available from a single standardized assay |
Why This Matters
Target specificity determines the downstream biological readout; using a 17β-HSD inhibitor in an 11β-HSD1-dependent assay would yield negative results unrelated to the actual compound potency.
- [1] TargetMol. HSD17B13-IN-23 Product Page. CAS 2758802-19-4, Catalog T86612. View Source
